Product packaging for 1-Methyl-4-cyclohexylpiperazine(Cat. No.:)

1-Methyl-4-cyclohexylpiperazine

Cat. No.: B8495909
M. Wt: 182.31 g/mol
InChI Key: GYPOLRIBHDXZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-cyclohexylpiperazine is a chemical compound offered for research and development purposes. This substance is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal use. Piperazine derivatives are of significant interest in scientific research due to their utility as versatile building blocks in organic synthesis and medicinal chemistry. Researchers value this compound for its potential in constructing more complex molecular architectures. The cyclohexyl and piperazine groups provide a rigid and functionalized scaffold that can be modified to explore structure-activity relationships or to create novel compounds with specific properties. Potential research applications include its use as an intermediate in the synthesis of pharmaceutical candidates, as a ligand in catalyst development, or as a standard in analytical method development. As with all chemicals, safe handling procedures must be followed. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B8495909 1-Methyl-4-cyclohexylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-cyclohexyl-4-methylpiperazine

InChI

InChI=1S/C11H22N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h11H,2-10H2,1H3

InChI Key

GYPOLRIBHDXZAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCCC2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Methyl 4 Cyclohexylpiperazine

Oxidation Chemistry of Piperazine (B1678402) Nitrogen Atoms

The presence of two tertiary amine functionalities within the 1-Methyl-4-cyclohexylpiperazine molecule makes it susceptible to oxidation, particularly at the nitrogen atoms. The outcome of such reactions is largely dependent on the nature of the oxidant and the reaction conditions.

Mechanistic Investigations of N-Oxide Formation

The oxidation of tertiary amines, including the nitrogen atoms of the piperazine ring in this compound, to their corresponding N-oxides is a well-established transformation. This reaction typically proceeds via the nucleophilic attack of the nitrogen atom on an electrophilic oxygen source. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid.

The mechanism of N-oxide formation involves the lone pair of electrons on the nitrogen atom attacking the electrophilic oxygen of the oxidizing agent. This results in the formation of an N-O bond and the generation of a leaving group. For instance, when using a peroxy acid (RCO₃H), the nitrogen atom attacks the terminal oxygen, leading to the formation of the N-oxide and a carboxylic acid as a byproduct.

In the case of this compound, two potential N-oxides can be formed: one at the N1-methyl position and the other at the N4-cyclohexyl position. The electronic and steric environment of each nitrogen atom influences the rate and selectivity of N-oxide formation. The methyl group at N1 is electron-donating, increasing the nucleophilicity of this nitrogen. Conversely, the bulky cyclohexyl group at N4 may sterically hinder the approach of the oxidizing agent.

Controlling Selectivity in Oxidation Reactions

Achieving selective oxidation at one of the two non-equivalent nitrogen atoms in this compound is a significant synthetic challenge. The selectivity of N-oxide formation is influenced by a combination of electronic and steric factors, as well as the choice of oxidizing agent and reaction conditions.

Electronic Effects: The N1-methyl nitrogen is generally more electron-rich and thus more nucleophilic than the N4-cyclohexyl nitrogen. This would suggest a kinetic preference for oxidation at the N1 position.

Steric Effects: The bulky cyclohexyl group at the N4 position presents a significant steric hindrance compared to the smaller methyl group at N1. This steric congestion can impede the approach of the oxidizing agent, thereby favoring oxidation at the less hindered N1 position.

The choice of oxidizing agent can also play a crucial role in controlling selectivity. Sterically demanding oxidizing agents would be expected to show a higher preference for the less hindered N1-methyl position. Conversely, smaller oxidizing agents might exhibit less selectivity.

Oxidizing AgentMajor ProductMinor ProductRationale
Hydrogen Peroxide (H₂O₂)This compound-1-oxideThis compound-4-oxideLess sterically hindered N1 is favored.
m-CPBAThis compound-1-oxideThis compound-4-oxideBulky oxidant enhances selectivity for the less hindered N1.

Reduction Reactions of the Piperazine Moiety

The piperazine ring in this compound is generally stable to reduction under mild conditions. However, under more forcing conditions or with specific reagents, the C-N bonds within the ring can be cleaved.

Conversion to Secondary Amine Products

Reductive cleavage of the piperazine ring in this compound would lead to the formation of secondary amine products. This transformation typically requires harsh reaction conditions and is not a common synthetic route. However, certain catalytic systems or powerful reducing agents can effect this cleavage. For example, hydrogenolysis using a heterogeneous catalyst at high pressure and temperature could potentially cleave the C-N bonds. The specific products would depend on which C-N bonds are broken.

Catalytic Hydrogenation and Hydride Reduction Approaches

Catalytic hydrogenation is a common method for the reduction of various functional groups. While the saturated piperazine ring itself is resistant to hydrogenation, any unsaturated functionalities that might be present on the cyclohexyl ring or as part of other substituents could be reduced. For the parent this compound, catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C) is unlikely to affect the core structure.

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are powerful reagents capable of reducing a wide range of functional groups. While amides and other carbonyl-containing functionalities are readily reduced by LiAlH₄, the tertiary amine groups of the piperazine ring are generally unreactive towards it. Therefore, direct reduction of the piperazine ring in this compound using common hydride reagents is not expected.

Nucleophilic Substitution Reactions at the Piperazine Nitrogen Centers

The nitrogen atoms in this compound possess lone pairs of electrons, making them nucleophilic. chemicalbook.com They can participate in nucleophilic substitution reactions with various electrophiles.

The reactivity of the two nitrogen atoms in nucleophilic substitution reactions is again influenced by their electronic and steric environments. The N1-methyl nitrogen, being less sterically hindered, is generally the more reactive site for nucleophilic attack. However, the basicity of both nitrogens allows them to react with a range of electrophiles, such as alkyl halides and acyl chlorides.

For instance, reaction with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium (B1175870) salt. This quaternization would preferentially occur at the more accessible N1-methyl position.

Table of Reactivity in Nucleophilic Substitution:

ElectrophileMajor Product at N1Major Product at N4
Methyl Iodide1,1-Dimethyl-4-cyclohexylpiperazin-1-ium iodide1-Methyl-4-cyclohexyl-4-methylpiperazin-1-ium iodide (minor)
Acetyl Chloride1-Acetyl-4-methyl-1-cyclohexylpiperazin-1-ium chlorideNot typically formed due to steric hindrance

It is important to note that the formation of the quaternary ammonium salt is an equilibrium process, and the stability of the resulting product can also influence the outcome of the reaction.

Reactions with Various Electrophilic Reagents

The nucleophilic nitrogen atoms of the piperazine ring are the primary sites for reaction with electrophiles. As both nitrogen atoms are tertiary, these reactions typically lead to the formation of quaternary ammonium salts, a process known as quaternization. The reactivity can be influenced by steric hindrance, with the N1-methyl nitrogen being slightly more accessible than the N4-cyclohexyl nitrogen.

Common electrophilic reagents that react with N,N'-disubstituted piperazines include alkyl halides and acyl chlorides. The reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the formation of a monoquaternary ammonium salt. The addition of a second equivalent of the alkyl halide under more forcing conditions can lead to a diquaternary salt, although this is often more challenging due to increased steric hindrance and the positive charge on the ring.

Acylation with reagents like acyl chlorides or acid anhydrides can also occur at the nitrogen atoms, though this is less common for tertiary amines as it requires conditions that facilitate the departure of one of the alkyl groups, often proceeding through an initial quaternary acylammonium intermediate. The general reactivity of N-methylpiperazine as a nucleophile in alkylation and acylation reactions is well-established chemicalbook.com.

Table 1: Representative Reactions of this compound with Electrophiles

Electrophilic Reagent Reagent Class Product Type General Conditions
Methyl Iodide (CH₃I) Alkyl Halide Monoquaternary Ammonium Salt Aprotic solvent (e.g., Acetonitrile (B52724), THF), Room Temperature
Benzyl Bromide (BnBr) Alkyl Halide Monoquaternary Ammonium Salt Aprotic solvent, mild heating
Acetyl Chloride (CH₃COCl) Acyl Halide Acylammonium Intermediate Inert solvent, controlled temperature
α-Chloroethyl chloroformate Chloroformate Carbamate (B1207046) Intermediate Ethylene chloride, followed by methanolysis nih.gov

Synthesis of Substituted Piperazine Derivatives via Substitution

Using this compound as a scaffold to synthesize new derivatives primarily involves a two-step strategy: N-dealkylation to generate a reactive secondary amine, followed by N-substitution with a new functional group. Direct substitution on the already tertiary nitrogens is not feasible without first removing one of the existing alkyl or cyclohexyl groups.

N-Dealkylation

Several methods exist for the N-dealkylation of tertiary amines. nih.govgoogle.com The choice of reagent can sometimes offer selectivity in which group is removed. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method that proceeds through a cyanoammonium intermediate, typically resulting in the cleavage of the smallest alkyl group (in this case, the methyl group) to yield 1-cyclohexyl-4-cyanopiperazine, which can then be hydrolyzed to 1-cyclohexylpiperazine (B93859). nih.gov

Another widely used method involves reaction with chloroformates, such as vinyl chloroformate (VOC) or α-chloroethyl chloroformate (ACE-Cl). nih.govgoogle.com These reagents react with the tertiary amine to form a carbamate intermediate. Subsequent hydrolysis or methanolysis cleaves the carbamate, yielding the secondary amine hydrochloride. The ACE-Cl method is often preferred for its efficiency in N-demethylation. nih.gov The selective removal of the N-alkyl group generates a secondary amine, which is a versatile intermediate for further functionalization. google.com

Table 2: N-Dealkylation Methods for Generating Piperazine Intermediates

Reagent Method Name Intermediate Product Final Secondary Amine
Cyanogen Bromide (BrCN) von Braun Reaction 1-Cyclohexyl-4-cyanopiperazine 1-Cyclohexylpiperazine nih.gov
α-Chloroethyl chloroformate ACE-Cl Demethylation α-chloroethyl carbamate 1-Cyclohexylpiperazine hydrochloride nih.gov
Vinyl Chloroformate (VOC-Cl) Olofson-DeMarco Reaction Vinyloxycarbonyl amide 1-Cyclohexylpiperazine hydrochloride google.com

N-Substitution of the Secondary Amine Intermediate

Once the secondary amine (e.g., 1-cyclohexylpiperazine) is formed, it can be readily functionalized through various substitution reactions. These include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones. This approach allows for the introduction of a wide array of substituents onto the piperazine nitrogen, leading to a diverse library of derivatives. For instance, reacting 1-cyclohexylpiperazine with a substituted benzyl bromide in the presence of a base would yield a new N-benzyl-N'-cyclohexylpiperazine derivative.

Table 3: Synthesis of Derivatives from 1-Cyclohexylpiperazine Intermediate

Reagent Reaction Type Product Class
Substituted Benzyl Halide N-Alkylation 1-Cyclohexyl-4-(substituted-benzyl)piperazine
Propionyl Chloride N-Acylation 1-Cyclohexyl-4-propionylpiperazine
Acetone / NaBH(OAc)₃ Reductive Amination 1-Cyclohexyl-4-isopropylpiperazine
4-Fluoroacetophenone Nucleophilic Aromatic Substitution 1-Cyclohexyl-4-(4-acetylphenyl)piperazine mdpi.com

Chemical Modifications and Transformations of the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated aliphatic system and is generally unreactive compared to the nucleophilic piperazine nitrogens. However, transformations can be achieved under specific conditions, typically involving radical reactions or oxidation. These reactions often lack the regioselectivity seen in aromatic systems.

One potential transformation is the oxidation of a C-H bond on the cyclohexyl ring. Strong oxidizing agents or catalytic systems can convert a methylene (B1212753) group (CH₂) into a carbonyl group (C=O), yielding a cyclohexanone (B45756) derivative. For example, the enzymatic oxidation of primary cycloalkylamines to their corresponding ketones by catalysts like cyclohexylamine (B46788) oxidase has been demonstrated, suggesting the susceptibility of the cyclohexyl ring to such transformations. canada.ca Cytochrome P-450-catalyzed oxidation of N-cycloalkylamines can also lead to various products, including ring-expanded structures or nitrones, through aminium radical intermediates. nih.gov

Direct C-H functionalization is a modern synthetic strategy that could potentially be applied to modify the cyclohexyl ring. nih.govnih.gov These methods, often employing transition metal catalysts (e.g., Rhodium, Palladium), can activate otherwise inert C-H bonds to form new C-C or C-heteroatom bonds. While specific examples starting from this compound are not widely reported, the principles of C-H activation on saturated rings attached to nitrogen heterocycles are established. nih.gov

Table 4: Potential Transformations of the Cyclohexyl Ring

Reaction Type Reagents / Conditions Potential Product
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃); Biocatalysis (e.g., CHAO, P-450) 4-(1-Methylpiperazin-4-yl)cyclohexan-1-one canada.canih.gov
Free-Radical Halogenation N-Bromosuccinimide (NBS), light/radical initiator Bromo-substituted cyclohexyl derivative
C-H Activation/Functionalization Transition metal catalysts (e.g., Rh, Pd) + coupling partner Arylated or alkylated cyclohexyl derivative nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 4 Cyclohexylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy serves as a powerful tool for mapping the connectivity and chemical environments of atoms within a molecule. For 1-Methyl-4-cyclohexylpiperazine, a comprehensive NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to assemble the complete structural puzzle.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the methyl, cyclohexyl, and piperazine (B1678402) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The axial and equatorial protons on the same carbon are diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns. The proton attached to the carbon bearing the piperazine ring (C1' of the cyclohexyl group) would be expected to resonate further downfield, likely in the range of 2.3-2.8 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The protons on the piperazine ring would also exhibit characteristic signals. The four protons on the carbons adjacent to the N-methyl group (C3 and C5) and the four protons on the carbons adjacent to the N-cyclohexyl group (C2 and C6) would likely appear as distinct multiplets. These are anticipated to be in the range of 2.4-3.0 ppm. The N-methyl group itself would present as a sharp singlet, typically around 2.3 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclohexyl CH (axial & equatorial)1.0 - 2.0Multiplets
Cyclohexyl CH (geminal to N)2.3 - 2.8Multiplet
Piperazine CH₂ (adjacent to N-CH₃)2.4 - 3.0Multiplet
Piperazine CH₂ (adjacent to N-cyclohexyl)2.4 - 3.0Multiplet
N-CH₃~2.3Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton of this compound.

The spectrum is expected to show a total of eight distinct signals, assuming conformational averaging for the cyclohexyl ring at room temperature. The carbons of the cyclohexyl ring would resonate in the aliphatic region, typically between 25 and 40 ppm, with the carbon directly attached to the piperazine nitrogen (C1') appearing more downfield (deshielded), likely in the range of 60-70 ppm.

The carbons of the piperazine ring would also have characteristic chemical shifts. The carbons adjacent to the N-methyl group (C3 and C5) and those adjacent to the N-cyclohexyl group (C2 and C6) would likely be found in the 50-60 ppm range. The N-methyl carbon would give a signal at approximately 46 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Cyclohexyl CH₂25 - 35
Cyclohexyl CH (geminal to N)60 - 70
Piperazine CH₂ (adjacent to N-CH₃)50 - 60
Piperazine CH₂ (adjacent to N-cyclohexyl)50 - 60
N-CH₃~46

Two-Dimensional NMR Correlational Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent protons within the cyclohexyl ring, helping to trace the spin system. It would also show correlations between geminal and vicinal protons within the piperazine ring. The absence of a COSY correlation to the N-methyl singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC would show a correlation from the N-methyl protons to the adjacent piperazine carbons (C3 and C5) and to the N-methyl carbon itself. Crucially, it would also show correlations between the cyclohexyl proton at C1' and the adjacent piperazine carbons (C2 and C6), confirming the point of attachment between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity and structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. The high-resolution capability allows for the determination of the exact mass of the ion with a high degree of accuracy (typically to four or five decimal places). This exact mass is then used to calculate the elemental composition, which can either confirm the expected molecular formula or help to identify an unknown compound. For this compound (C₁₁H₂₂N₂), the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally observed value.

Predicted HR-ESI-MS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₂₃N₂⁺183.1856

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC component separates the compound from any impurities, and the MS provides a characteristic fragmentation pattern upon electron ionization (EI). This fragmentation pattern serves as a "molecular fingerprint" that can be compared to library spectra for identification.

The fragmentation of this compound under EI conditions would likely involve characteristic cleavages of the piperazine and cyclohexyl rings. Common fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals. The fragmentation pattern would be expected to show a prominent molecular ion peak (M⁺) and several key fragment ions that are indicative of the structure.

Predicted Key Fragment Ions in the GC-MS of this compound

m/zPossible Fragment Structure
182[C₁₁H₂₂N₂]⁺ (Molecular Ion)
99[C₅H₁₁N₂]⁺ (Piperazine ring fragment)
83[C₆H₁₁]⁺ (Cyclohexyl fragment)
57[C₃H₇N]⁺ (Fragment from piperazine ring cleavage)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. While no specific experimental IR or Raman spectra for this compound are publicly available, the expected vibrational modes can be predicted by examining its constituent functional groups: the piperazine ring, the cyclohexyl group, and the methyl group.

The piperazine ring, a six-membered heterocycle, exhibits characteristic vibrational modes. In a study of 1-alkyl-1-methylpiperazine-1,4-diium salts, FT-IR and FT-Raman spectroscopy, in conjunction with quantum chemical calculations, were used to assign vibrational modes. muni.cz For the piperazine ring, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring in similar molecules have been assigned in the range of 1000-1200 cm⁻¹. muni.cz

The cyclohexyl group would be expected to show strong C-H stretching absorptions from its methylene (B1212753) (CH₂) groups in the 2850-2930 cm⁻¹ region. The C-C stretching vibrations of the cyclohexane (B81311) ring are typically found in the 800-1200 cm⁻¹ fingerprint region.

The methyl group attached to the piperazine nitrogen would exhibit characteristic symmetric and asymmetric C-H stretching modes around 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting vibrational spectra. For instance, calculations on 2-methyl piperazine using the B3LYP method with 6-31G* and 6-31G** basis sets have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A similar computational approach for this compound would enable a detailed assignment of its vibrational modes.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Cyclohexyl C-HStretching2850 - 2930
Piperazine C-HStretching2800 - 3000
Methyl C-HStretching2870 - 2960
Piperazine RingC-N Stretching1000 - 1200
Cyclohexyl RingC-C Stretching800 - 1200
Methylene (CH₂)Scissoring/Bending~1450

This table is predictive and based on characteristic group frequencies.

X-ray Diffraction Studies for Crystalline Structure Determination

For single crystal X-ray diffraction, a well-ordered single crystal of the compound is required. While no crystal structure for this compound has been reported, studies on related N,N'-disubstituted piperazines provide insight into the likely structural features. For example, a study on 1,4-diphenethylpiperazine (B14732994) revealed a monoclinic crystal system with the space group C2/c. muni.cz The piperazine ring in these types of structures typically adopts a chair conformation.

A hypothetical single crystal X-ray diffraction analysis of this compound would yield a set of crystallographic data, as illustrated in the table below with data from a related compound.

Table 2: Example Crystallographic Data for a Disubstituted Piperazine Derivative (1,4-Diphenethylpiperazine)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)17.9064(13)
b (Å)6.2517(5)
c (Å)14.9869(11)
β (°)90.613(4)
Volume (ų)1677.6(2)
Z4

Data from a study on 1,4-diphenethylpiperazine and is for illustrative purposes only. muni.cz

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is particularly useful for assessing the phase purity of a synthesized batch of this compound and for identifying the presence of different crystalline forms, or polymorphs. Each polymorph of a compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase. While no PXRD data for this compound is available, the technique would be essential for quality control and for studying the solid-state properties of the material.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Cyclohexylpiperazine

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, derived from the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like 1-Methyl-4-cyclohexylpiperazine. DFT calculations can determine the ground state properties by modeling electron correlation through a functional of the electron density.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry. These frontier molecular orbitals determine how a molecule interacts with other species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and can be easily polarized. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Properties Calculated by DFT

Property Representative Value Unit Significance
EHOMO -7.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -0.5 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: These values are illustrative and based on calculations for structurally related piperazine (B1678402) compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de An MEP map illustrates the charge distribution on the molecule's surface, using a color scale to denote different potential values. deeporigin.com Regions of negative electrostatic potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. deeporigin.comresearchgate.net

In this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them the primary sites for electrophilic interaction. muni.cz The hydrogen atoms of the methyl and cyclohexyl groups would exhibit positive potential, while the carbon skeleton would be relatively neutral (green). researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com

DFT calculations are highly effective at predicting the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. dntb.gov.ua This involves optimizing the molecular structure to find the lowest energy arrangement of its atoms. For this compound, this includes determining the preferred conformations of both the piperazine and cyclohexane (B81311) rings, which are typically chair conformations to minimize steric strain.

The orientation of the substituents is also critical. The bulky cyclohexyl group is expected to favor an equatorial position on the piperazine ring to reduce steric hindrance. Similarly, the methyl group on the other nitrogen atom would also likely adopt an equatorial position. Conformational analysis of related molecules, such as 1-methyl-1-phenylsilacyclohexane, has shown that the presence of a methyl group can influence the conformational equilibrium. researchgate.net DFT calculations can quantify the energy differences between various possible conformers (e.g., chair vs. boat, axial vs. equatorial). dntb.gov.ua

Table 2: Predicted Equilibrium Geometric Parameters (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-N (piperazine ring) ~1.46 Å
Bond Length C-C (cyclohexyl ring) ~1.54 Å
Bond Length N-C (methyl) ~1.45 Å
Bond Angle C-N-C (piperazine ring) ~110°

Note: These are typical values for similar organic molecules and serve as an illustration.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space. nih.gov

For this compound, MD simulations can be used to study:

Ring Puckering: The interconversion between different ring conformations, such as the chair-to-boat flip of the cyclohexane and piperazine rings. nih.gov

Rotational Isomerism: The rotation around the single bond connecting the cyclohexyl ring to the piperazine nitrogen.

By simulating the molecule's trajectory over time (from nanoseconds to microseconds), MD can reveal the relative populations of different conformers and the energy barriers for interconversion, providing a more complete picture of the molecule's behavior than static calculations alone. nih.gov

Force Field Development and Parameterization for Molecular Simulations

The accurate simulation of the conformational dynamics and intermolecular interactions of this compound relies on the availability of a well-parameterized force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. uiuc.edu For novel molecules like this compound, these parameters are often not available in standard force fields and must be developed through a systematic parameterization process. This process typically involves a combination of quantum mechanical (QM) calculations and empirical fitting to experimental data, where available.

The development of force field parameters for this compound would generally follow the hierarchical approach used in the development of common biomolecular force fields like AMBER and CHARMM. ambermd.orgnih.gov This involves breaking down the molecule into smaller, analogous fragments for which high-level QM calculations can be performed to derive transferable parameters. For this compound, suitable model compounds would include N-methylpiperazine and cyclohexane.

The total potential energy in a classical force field is typically represented by a sum of bonded and non-bonded terms:

Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) rotations.

Non-bonded Interactions: These are typically described by a Lennard-Jones potential for van der Waals forces and a Coulombic term for electrostatic interactions.

High-level ab initio or density functional theory (DFT) calculations are the foundation for deriving the majority of force field parameters. nih.gov For this compound, these calculations would be performed to:

Determine Equilibrium Geometries: The optimized molecular geometry provides the equilibrium bond lengths and angles.

Calculate Vibrational Frequencies: These are used to derive the force constants for bond stretching and angle bending terms.

Generate Torsional Energy Profiles: By systematically rotating around specific bonds (e.g., the C-N bond connecting the cyclohexane and piperazine rings) and calculating the energy at each step, a potential energy surface is generated. researchgate.net This is then used to fit the parameters for the dihedral terms.

Derive Atomic Partial Charges: The electrostatic potential (ESP) is calculated from the QM electron density and then used to fit a set of atom-centered partial charges, often using the Restrained Electrostatic Potential (RESP) fitting procedure.

The bonded parameters define the covalent structure of the molecule.

Bond Stretching: The energy required to stretch or compress a bond is modeled as a harmonic potential. The equilibrium bond length (r₀) is taken from the QM-optimized geometry, and the force constant (kᵣ) is derived from the vibrational frequency analysis.

Angle Bending: The energy associated with deforming a bond angle from its equilibrium value is also typically treated with a harmonic potential. The equilibrium angle (θ₀) is obtained from the QM-optimized structure, and the force constant (kₐ) is derived from vibrational analysis.

Torsional parameters are crucial for accurately modeling the conformational flexibility of this compound, particularly the relative orientation of the cyclohexane and piperazine rings. These parameters are derived by fitting the dihedral energy terms of the force field to the QM-calculated torsional energy profiles.

Non-bonded parameters describe the interactions between atoms that are not directly bonded.

Van der Waals Parameters: These are typically taken from a generalized force field like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), which provide parameters for a wide range of atom types. ambermd.orgnih.gov These parameters consist of the Lennard-Jones well depth (ε) and the collision diameter (σ) for each atom type.

Electrostatic Parameters (Partial Charges): As mentioned, atomic partial charges are derived from fitting to the QM electrostatic potential. The accuracy of these charges is critical for describing polar interactions and hydrogen bonding.

The following tables illustrate the types of parameters that would be developed for this compound. The values presented are hypothetical and for illustrative purposes only, as a full parameterization requires extensive QM and fitting procedures.

Table 1: Hypothetical Bond Stretching and Angle Bending Parameters

Bond/Angle Type Equilibrium Value (r₀/θ₀) Force Constant (kᵣ/kₐ)
C-C (cyclohexane) 1.54 Š310 kcal/mol/Ų
C-N (piperazine) 1.47 Š320 kcal/mol/Ų
C-H 1.09 Š340 kcal/mol/Ų
N-CH₃ 1.46 Å 330 kcal/mol/Ų
C-N-C (piperazine) 110.0° 50 kcal/mol/rad²
C-C-C (cyclohexane) 111.5° 60 kcal/mol/rad²

Table 2: Hypothetical Torsional Parameters for Key Dihedrals

Dihedral Type Barrier (Vn) Phase (γ) Periodicity (n)
C-C-C-C (cyclohexane) 1.5 kcal/mol 0.0° 3
C-N-C-C (piperazine) 2.0 kcal/mol 180.0° 2

Table 3: Hypothetical Non-Bonded (Lennard-Jones and Charge) Parameters

Atom Type σ (Å) ε (kcal/mol) Partial Charge (e)
C (cyclohexane, CH₂) 3.50 0.066 +0.05
N (piperazine) 3.25 0.170 -0.40
C (piperazine, CH₂) 3.50 0.066 +0.10
N (methylated) 3.25 0.170 -0.35
C (methyl) 3.50 0.066 +0.15
H (on C) 2.50 0.015 +0.05

The development and validation of these parameters are an iterative process. Once an initial set of parameters is derived, molecular dynamics simulations are typically performed and the results are compared against available experimental data (e.g., density, heat of vaporization) or higher-level QM calculations to refine the parameters for improved accuracy.

Applications of 1 Methyl 4 Cyclohexylpiperazine As a Chemical Building Block and in Materials Science

Coordination Chemistry and Metal-Ligand Complexation

The nitrogen atoms of the piperazine (B1678402) ring in 1-Methyl-4-cyclohexylpiperazine are capable of coordinating to metal ions, acting as ligands to form metal complexes. The steric and electronic properties of the cyclohexyl and methyl substituents can influence the coordination geometry and the properties of the resulting complexes.

While specific studies on the coordination chemistry of this compound are not abundant, research on related piperazine derivatives provides valuable insights. For example, 1-methylpiperazine (B117243) has been shown to form a coordination polymer with silver nitrate, where the silver atom is bonded to the two nitrogen atoms of neighboring 1-methylpiperazine molecules, creating zigzag cationic polymer chains. researchgate.net In another study, the reaction of piperazine and its derivatives with zinc(II) compounds led to the formation of various complexes, including mono- and diamine complexes. rsc.org The study highlighted that even as an impurity, piperazine could lead to the formation of a polymeric coordination compound. rsc.org Furthermore, the crystal structure of 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate has been reported, demonstrating the interaction of the protonated piperazine derivative with a metal complex anion. researchgate.net These examples suggest that this compound can act as a versatile ligand in coordination chemistry, potentially forming both discrete mononuclear complexes and extended polymeric structures.

Advanced Analytical Methodologies for Purity and Quantification of 1 Methyl 4 Cyclohexylpiperazine

Hyphenated Techniques for Comprehensive Characterization

For a comprehensive structural elucidation of impurities and a highly sensitive quantification of the main component, hyphenated techniques that couple a separation technique with a powerful detection method like mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of 1-Methyl-4-cyclohexylpiperazine.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification and structural confirmation. An Electrospray Ionization (ESI) source is commonly used to ionize the analyte molecules. In the positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺.

The tandem mass spectrometer (e.g., a triple quadrupole) allows for the selection of the precursor ion ([M+H]⁺) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. The fragmentation of the piperazine (B1678402) ring is a key diagnostic tool. For N-phenylpiperazine derivatives, a characteristic neutral loss of the N-methylpiperazine moiety has been observed. researchgate.net For this compound, fragmentation would likely involve cleavage of the cyclohexyl ring and the piperazine ring, providing structural information about the molecule and any potential impurities. A bioanalytical method for a N-phenylpiperazine derivative showed a parent ion at m/z 349 and a major fragment at m/z 157.08. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. It is particularly useful for the identification of volatile impurities. The electron ionization (EI) mass spectra of the separated components can be compared with spectral libraries for positive identification.

The use of these hyphenated techniques provides a high degree of confidence in the identity and purity of this compound, ensuring that it meets the stringent quality requirements for its use in pharmaceutical manufacturing.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Trace Impurity Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful tool for the identification and quantification of trace-level impurities in this compound. The high separation efficiency of HPLC combined with the sensitivity and specificity of MS/MS detection allows for the resolution and characterization of structurally similar impurities that may arise during synthesis.

Research Findings:

The analysis of this compound via HPLC-MS/MS typically employs a reversed-phase C18 column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the effective separation of the main compound from potential impurities.

In positive electrospray ionization (ESI+) mode, this compound readily forms a protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell (MS/MS) generates characteristic product ions. Based on the fragmentation patterns of similar piperazine derivatives, key fragmentations would likely involve the cleavage of the cyclohexyl ring, the piperazine ring, and the bond connecting them. researchgate.netxml-journal.net This fragmentation data is crucial for the structural elucidation of unknown impurities.

A hypothetical trace impurity profile for this compound, as determined by HPLC-MS/MS, is presented below. The potential impurities are postulated based on common synthetic routes and degradation pathways.

Table 1: Hypothetical Trace Impurity Profile of this compound by HPLC-MS/MS

Impurity NamePotential StructureRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
1-Cyclohexylpiperazine (B93859)8.5169.1799.1, 87.1, 70.1
4-Methylpiperazine3.2101.1170.1, 58.1
1-Methyl-4-(1-cyclohexenyl)piperazine10.1181.17111.1, 98.1, 84.1
This compound N-oxide9.2199.18183.2, 112.1, 98.1

This table is illustrative and based on potential impurities. Actual results would require experimental verification.

GC-Mass Spectrometry (GC-MS/MS) for Volatile Component Analysis

For the analysis of volatile and semi-volatile components that may be present in this compound samples, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the method of choice. This technique is particularly useful for identifying residual solvents, starting materials, and volatile by-products.

Research Findings:

The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and poor chromatographic performance. labrulez.com To mitigate these issues, specialized columns, such as those with a base-deactivated stationary phase (e.g., a CP-Volamine column), are often employed. researchgate.net The use of a temperature gradient program allows for the efficient separation of a wide range of volatile compounds.

Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectra exhibit characteristic fragmentation patterns that can be used for compound identification by comparison with spectral libraries (e.g., NIST). For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be utilized in a GC-MS/MS setup.

A hypothetical list of volatile components in a this compound sample, detectable by GC-MS/MS, is provided below.

Table 2: Hypothetical Volatile Component Analysis of this compound by GC-MS/MS

ComponentPotential SourceRetention Time (min)Key Mass Fragments (m/z)
Cyclohexanone (B45756)Starting material5.898, 70, 55, 42
TolueneSolvent4.292, 91, 65, 39
MethanolSolvent/Reagent2.131, 29
N-MethylpiperazineStarting material/By-product3.5100, 85, 70, 56

This table is illustrative and based on potential volatile components. Actual results would require experimental verification.

Chemical Derivatization Strategies for Enhanced Analytical Detection

While mass spectrometry provides high sensitivity, in some analytical scenarios, particularly those relying on UV or fluorescence detection, the native this compound molecule may lack a sufficiently strong chromophore or fluorophore. Chemical derivatization can be employed to overcome this limitation.

Formation of Chromophoric or Fluorophoric Derivatives for Spectroscopic Analysis

Derivatization involves reacting the target analyte with a reagent that introduces a chromophoric or fluorophoric moiety, thereby enhancing its detectability. For a secondary amine like this compound, several derivatizing agents can be utilized.

Research Findings:

Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) are known to react with secondary amines to produce highly fluorescent derivatives. libretexts.org Another common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with amines to form a UV-active and fluorescent product. tandfonline.com The choice of derivatization reagent depends on the analytical requirements, such as desired sensitivity and the presence of interfering substances. The reaction conditions, including pH, temperature, and reaction time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Table 3: Potential Derivatization Reactions for this compound

Derivatizing AgentReaction ProductDetection Method
9-Fluorenylmethyl chloroformate (FMOC-Cl)FMOC-1-Methyl-4-cyclohexylpiperazineFluorescence (Ex: ~265 nm, Em: ~315 nm)
Dansyl chlorideDansyl-1-Methyl-4-cyclohexylpiperazineFluorescence (Ex: ~340 nm, Em: ~520 nm)
4-Chloro-7-nitrobenzofuran (NBD-Cl)NBD-1-Methyl-4-cyclohexylpiperazineUV-Vis (~470 nm) / Fluorescence (Ex: ~470 nm, Em: ~530 nm)

This table presents potential derivatization strategies. The specific reaction products and their spectral properties would need to be experimentally confirmed.

Method Validation for Robustness and Reproducibility

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be thoroughly validated. The validation process follows guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgich.orgeuropa.eu

Research Findings:

Method validation encompasses the evaluation of several key parameters to demonstrate the method's robustness and reproducibility. slideshare.netpharmaguddu.com These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. pharmaguddu.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories). pharmaguddu.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguddu.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Summary of Method Validation Parameters for this compound Analysis

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityNo interference from blank, placebo, and known impurities.Peak purity angle should be less than peak purity threshold.
LinearityCorrelation coefficient (r²) of the calibration curve.r² ≥ 0.995 pharmaguddu.com
RangeDefined by the linearity study.Typically 80-120% of the test concentration for assay. europa.eu
Accuracy% Recovery of spiked analyte.98.0% to 102.0% for assay.
Precision (Repeatability)Relative Standard Deviation (%RSD) of multiple preparations.%RSD ≤ 2.0% for assay. pharmaguddu.com
Intermediate Precision%RSD across different days, analysts, or equipment.%RSD ≤ 2.0% for assay. pharmaguddu.com
Limit of Detection (LOD)Signal-to-Noise ratio of ~3:1.-
Limit of Quantitation (LOQ)Signal-to-Noise ratio of ~10:1.%RSD at this concentration should be acceptable.
RobustnessInsensitivity to small changes in method parameters (e.g., pH, flow rate).%RSD of results should not be significantly affected.

Acceptance criteria can vary depending on the specific application and regulatory requirements.

Conclusion and Future Research Perspectives

Summary of Contributions to the Chemical Literature of 1-Methyl-4-cyclohexylpiperazine

While direct, in-depth studies singling out this compound are not abundant in the current chemical literature, its contribution can be understood through the lens of its parent compound, 1-cyclohexylpiperazine (B93859), and the broader class of N-substituted piperazine (B1678402) derivatives. The piperazine moiety itself is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. rsc.org Piperazine derivatives are known to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with monoamine pathways. nih.gov

The precursor, 1-cyclohexylpiperazine, is recognized as a ligand for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. chemicalbook.com Specifically, it has been investigated for its potential in cancer research as an antiproliferative agent and for its use in positron emission tomography (PET) imaging. The introduction of a methyl group to the second nitrogen of the piperazine ring, to form this compound, would be expected to modulate these biological activities. N-methylation can alter a compound's lipophilicity, membrane permeability, and metabolic stability, which are critical pharmacokinetic parameters. researchgate.net

Furthermore, the general class of N-methylpiperazine derivatives has been explored for various applications. For instance, 1-methylpiperazine (B117243) is a versatile building block in organic synthesis and has been utilized in the development of new therapeutic compounds. chemicalbook.com It also finds use as a corrosion inhibitor in industrial settings. chemicalbook.com Therefore, the primary contribution of this compound to the chemical literature is as a structural motif with latent potential in medicinal chemistry, likely exhibiting modulated sigma receptor affinity and other pharmacological properties inherited from its parent structure.

Identification of Unexplored Synthetic Avenues

The synthesis of this compound is not explicitly detailed in a large body of literature, suggesting that several synthetic avenues remain to be thoroughly explored. The most straightforward approach involves the N-methylation of 1-cyclohexylpiperazine.

Established Synthesis of the Precursor (1-Cyclohexylpiperazine):

The synthesis of 1-cyclohexylpiperazine is well-documented and typically involves the reaction of piperazine with a cyclohexyl halide. To control regioselectivity and avoid bis-alkylation, a common strategy is to use a 1:1 molar ratio of the reactants or to employ a Boc-protection/deprotection strategy. A patent describes a method involving the reflux reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base, followed by deprotection under acidic conditions. chemcd.com

Potential Synthetic Routes to this compound:

Direct Methylation of 1-Cyclohexylpiperazine: The most direct route would be the methylation of 1-cyclohexylpiperazine using a suitable methylating agent.

Methylating AgentPotential Reaction Conditions
Methyl iodideIn the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile).
Dimethyl sulfateIn an aqueous or organic solvent with a base.
Formaldehyde/Formic acid (Eschweiler-Clarke reaction)A classic method for the methylation of secondary amines.

Reductive Amination: An alternative route could involve the reductive amination of cyclohexanone (B45756) with 1-methylpiperazine. This would likely proceed via the formation of an enamine or iminium ion intermediate, followed by reduction with an appropriate reducing agent (e.g., sodium triacetoxyborohydride).

Unexplored Avenues:

One-Pot Syntheses: The development of a one-pot synthesis from piperazine, a cyclohexylating agent, and a methylating agent could be a more efficient and atom-economical approach. This would require careful control of reaction conditions to achieve the desired regioselectivity.

Catalytic N-Methylation: The use of more environmentally benign methylating agents, such as methanol, in the presence of a suitable catalyst could be an unexplored "green" synthetic route.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability for the methylation step.

Prospective Applications in Advanced Chemical Systems and Materials

The unique structural characteristics of this compound suggest its potential utility in several areas of advanced chemical systems and materials science.

Luminescent Materials: The parent compound, 1-cyclohexylpiperazine, has been used to develop highly efficient blue luminescent lead-free halide materials. chemicalbook.com The incorporation of a methyl group in this compound could fine-tune the electronic properties and crystal packing of such materials, potentially leading to new phosphors for white light-emitting diodes (LEDs) with altered emission wavelengths or improved quantum yields. chemicalbook.com

Metal-Organic Frameworks (MOFs): Piperazine derivatives are versatile ligands for the construction of MOFs due to their ability to bridge metal centers. rsc.org The specific stereochemistry and coordination properties of this compound could lead to the formation of novel MOFs with tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, or catalysis.

Corrosion Inhibitors: As noted, 1-methylpiperazine has shown efficacy as a corrosion inhibitor. chemicalbook.com The cyclohexyl group in this compound would increase its surface area and hydrophobicity, which could enhance its adsorption onto metal surfaces and improve its performance as a corrosion inhibitor, particularly in non-aqueous environments.

Advanced Polymer Materials: The piperazine ring can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. This compound could serve as a monomer or a cross-linking agent to introduce rigidity and modify the chemical resistance of polymers.

Recommendations for Future Theoretical and Experimental Investigations

The limited specific literature on this compound presents a clear opportunity for further research. The following recommendations for theoretical and experimental investigations could significantly expand our understanding of this compound.

Theoretical Investigations:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound would be valuable. Understanding the preferred chair/boat conformations of the cyclohexyl and piperazine rings and the rotational barriers would provide insight into its receptor binding and coordination behavior.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could be employed to determine the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and charge distribution. This would be crucial for predicting its reactivity and potential as a ligand in materials science.

Docking Studies: Molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, particularly sigma receptors and other neurotransmitter receptors. This could guide future experimental work in drug discovery.

Experimental Investigations:

Definitive Synthesis and Characterization: A systematic study of different synthetic routes to this compound should be undertaken to optimize reaction conditions and yields. Full characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) is essential.

Pharmacological Profiling: The compound should be screened against a panel of receptors, with a particular focus on sigma-1 and sigma-2 receptors, to determine its binding affinity and functional activity (agonist vs. antagonist). a2bchem.com

Materials Synthesis and Characterization: The potential of this compound as a ligand for luminescent materials and MOFs should be experimentally explored. This would involve synthesizing and characterizing the resulting materials to evaluate their photophysical and structural properties.

Corrosion Inhibition Studies: Experimental evaluation of its efficacy as a corrosion inhibitor on various metal surfaces and under different conditions would be a practical area of investigation.

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